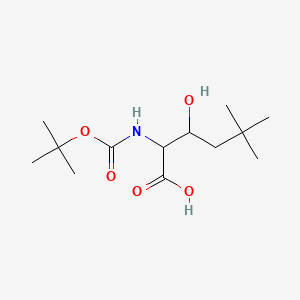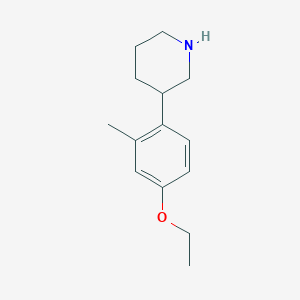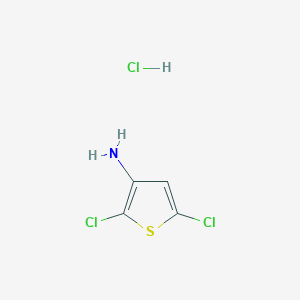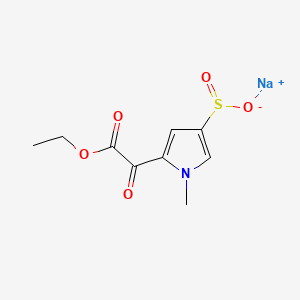
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol is a chemical compound with the molecular formula C13H15F3O2 and a molecular weight of 260.25 . This compound is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a trifluoromethoxyphenyl substituent. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the trifluoromethoxyphenyl group. One common method involves the use of a cyclopropanation reaction with a diazo compound and a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound .
化学反応の分析
Types of Reactions
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield different products.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated products.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopropyl group provides rigidity to the molecule, which can influence its overall conformation and interactions with biological macromolecules .
類似化合物との比較
Similar Compounds
- (2,2-Dimethyl-1-(4-methoxyphenyl)cyclopropyl)methanol
- (2,2-Dimethyl-1-(4-fluorophenyl)cyclopropyl)methanol
- (2,2-Dimethyl-1-(4-chlorophenyl)cyclopropyl)methanol
Uniqueness
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability and reactivity compared to its analogs, making it a valuable tool in various research applications .
特性
分子式 |
C13H15F3O2 |
|---|---|
分子量 |
260.25 g/mol |
IUPAC名 |
[2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C13H15F3O2/c1-11(2)7-12(11,8-17)9-3-5-10(6-4-9)18-13(14,15)16/h3-6,17H,7-8H2,1-2H3 |
InChIキー |
NJCCWPMEBMEEPU-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1(CO)C2=CC=C(C=C2)OC(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Tert-butyl2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate](/img/structure/B13582813.png)






